7-chloro-N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Description
7-chloro-N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C23H18ClN5O2S and its molecular weight is 463.94. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing a triazole, which is a significant part of this compound, are known to exhibit broad biological activities . They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Mode of Action
It’s known that triazole compounds, which this compound is a part of, can interact with their targets through non-covalent bonds . This interaction can lead to changes in the target, resulting in the compound’s biological activity .
Biochemical Pathways
It’s known that triazole compounds can affect a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Compounds containing a triazole are known to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Biological Activity
7-Chloro-N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS Number: 904578-58-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.
The molecular formula of the compound is C23H18ClN5O2S with a molecular weight of 463.9 g/mol. The structure includes a triazoloquinazoline core, which is known for diverse biological activities.
Property | Value |
---|---|
CAS Number | 904578-58-1 |
Molecular Formula | C23H18ClN5O2S |
Molecular Weight | 463.9 g/mol |
Purity | >90% |
Anticancer Activity
Research indicates that compounds within the quinazoline family exhibit significant anticancer properties. A study on similar triazoloquinazolines demonstrated their potential against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival .
Antimycobacterial Activity
Compounds structurally related to this compound have shown promising antimycobacterial activity. For instance, modifications in the quinazoline structure have been linked to enhanced potency against Mycobacterium tuberculosis, indicating that further structural optimization could yield derivatives with improved efficacy .
Acetylcholinesterase Inhibition
Another area of interest is the inhibition of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's. Studies have shown that certain quinazoline derivatives exhibit AChE inhibition, suggesting that this compound may also possess similar properties .
Case Studies and Research Findings
- Anticancer Studies : A series of quinazoline derivatives were synthesized and evaluated for their antiproliferative effects on cancer cell lines. The results indicated that modifications on the triazole ring significantly affected their cytotoxicity profiles.
- Structure-Activity Relationship (SAR) : SAR studies revealed that specific substitutions on the quinazoline core could enhance biological activity. For instance, introducing electron-withdrawing groups at certain positions resulted in increased potency against cancer cell lines .
- In Vivo Studies : Preliminary in vivo studies are necessary to assess the therapeutic potential and safety profile of this compound. Current research is focusing on animal models to evaluate pharmacokinetics and toxicity.
Properties
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-N-(2,4-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O2S/c1-14-8-10-19(15(2)12-14)25-21-18-13-16(24)9-11-20(18)29-22(26-21)23(27-28-29)32(30,31)17-6-4-3-5-7-17/h3-13H,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVROPSKAHYSGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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